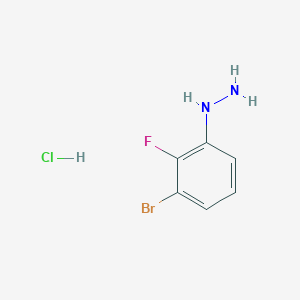![molecular formula C8H13F3N2O B6246305 [4-(trifluoromethyl)cyclohexyl]urea, Mixture of diastereomers CAS No. 2290392-13-9](/img/new.no-structure.jpg)
[4-(trifluoromethyl)cyclohexyl]urea, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(trifluoromethyl)cyclohexyl]urea, Mixture of diastereomers: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further linked to a urea group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)cyclohexyl]urea typically involves the following steps:
Trifluoromethylation: : The cyclohexyl ring is first trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ureidation: : The trifluoromethylated cyclohexane is then reacted with urea under specific conditions to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclohexanone, cyclohexanol
Reduction: : Cyclohexylamine
Substitution: : Various substituted cyclohexyl ureas
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: : It can be used in the production of materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which [4-(trifluoromethyl)cyclohexyl]urea exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards certain biological targets, leading to specific biological responses.
Comparison with Similar Compounds
When compared to similar compounds, [4-(trifluoromethyl)cyclohexyl]urea stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
4-(trifluoromethyl)benzylurea
4-(trifluoromethyl)phenylurea
4-(trifluoromethyl)cyclohexanecarboxylic acid
These compounds differ in their structure and the presence of different functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
2290392-13-9 |
|---|---|
Molecular Formula |
C8H13F3N2O |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



